molecular formula C31H58 B14446393 Hentriacontatriene CAS No. 77046-62-9

Hentriacontatriene

Cat. No.: B14446393
CAS No.: 77046-62-9
M. Wt: 430.8 g/mol
InChI Key: AKEGJBMNHLZUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hentriacontatriene (C31H58), a high-molecular-weight (HMW) polyunsaturated alkane with three double bonds, is a lipidic compound predominantly identified in thermophilic microbial mats. It is characterized by its 31-carbon chain and unsaturation at three positions, designated as 31:3 in lipid nomenclature . This compound has been detected in environments with temperatures ≥46°C, particularly in samples associated with thermophilic Chloroflexi species, such as Chloroflexus aurantiacus and Roseiflexus castenholzii .

Properties

CAS No.

77046-62-9

Molecular Formula

C31H58

Molecular Weight

430.8 g/mol

IUPAC Name

hentriaconta-1,3,5-triene

InChI

InChI=1S/C31H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-31H2,2H3

InChI Key

AKEGJBMNHLZUCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hentriacontatriene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hentriacontane, a saturated hydrocarbon. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.

Chemical Reactions Analysis

Types of Reactions: Hentriacontatriene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include and .

    Reduction: The double bonds can be reduced to form hentriacontane using reducing agents such as in the presence of a metal catalyst like palladium on carbon.

    Substitution: this compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group. For example, halogenation can occur using or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Hentriacontane.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Hentriacontatriene has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

    Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of hentriacontatriene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Structural Analogs: Chain Length and Unsaturation

Hentriacontatriene belongs to the broader family of long-chain alkanes and alkenes. Key structural analogs include:

Compound Molecular Formula Molecular Weight Unsaturation Occurrence Key Properties
This compound C31H58 430.80 3 double bonds Thermophilic mats (e.g., Chloroflexi) Thermostable, lipid membrane component
Hentriacontane C31H64 436.84 Saturated Synthetic/biological sources Higher melting point (~68–70°C)
13-Methylhentriacontane C32H66 450.87 Saturated Synthetic studies Branched structure; lower crystallinity
Pentatriacontane C35H72 492.95 Saturated Laboratory chemicals Longer chain; higher hydrophobicity

Key Observations :

  • Unsaturation vs. Saturation : this compound’s three double bonds reduce its melting point compared to saturated analogs like hentriacontane, enhancing membrane fluidity in thermophiles .
  • Chain Length : Longer-chain analogs (e.g., pentatriacontane) exhibit increased hydrophobicity and thermal stability but are less common in biological systems .
Functional Analogs: Wax Esters in Chloroflexi

This compound co-occurs with wax esters (C30–C40) in Chloroflexi-dominated mats. These esters, such as C33–C37 wax esters in Chloroflexus and C38–C40 in Roseiflexus, serve as energy storage molecules. Unlike this compound, wax esters are esterified fatty acids, offering metabolic versatility but lacking the membrane-stabilizing unsaturation of polyunsaturated alkanes .

Thermochemical Data and Stability

This compound’s thermochemical properties remain less documented compared to saturated analogs. For example:

  • Hentriacontane (C31H64): Melting point = 68–70°C; enthalpy of vaporization = 89.5 kJ/mol .
  • Pentatriacontane (C35H72): Melting point ≈ 75°C; higher thermal inertia due to chain length .

The unsaturation in this compound likely lowers its phase transition temperature, a critical adaptation for thermophilic microorganisms .

Ecological and Industrial Relevance

While this compound is ecologically significant in extremophile ecosystems, its saturated analogs (e.g., hentriacontane) find broader industrial applications, such as in lubricants and surfactants, due to their stability . Branched derivatives like 13-methylhentriacontane are studied for their material science applications, particularly in polymer design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.